(1S,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a methoxyphenyl group attached to a propanol backbone, with an amino group at the first carbon and a hydroxyl group at the second carbon. The stereochemistry is specified as (1S,2R), indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 3-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The resulting alcohol undergoes amination to introduce the amino group. This can be achieved using reagents like ammonia or amines in the presence of a catalyst.
Chiral Resolution: The final step involves chiral resolution to obtain the desired (1S,2R) enantiomer. This can be done using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, biocatalytic methods using enzymes for chiral resolution are gaining popularity due to their specificity and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon chain.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other oxidizing agents under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a metal catalyst like palladium on carbon (Pd/C).
Substitution: Halogens (Cl2, Br2) or sulfonyl chlorides (SO2Cl2) in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted amines or other functionalized derivatives.
Scientific Research Applications
(1S,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, influencing their activity. The methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, while the amino and hydroxyl groups can form hydrogen bonds, stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-Amino-1-(3-methoxyphenyl)propan-2-OL: The enantiomer of the compound with opposite stereochemistry.
1-Amino-1-(3-methoxyphenyl)propan-2-OL: Without specified stereochemistry, representing a racemic mixture.
1-Amino-1-(4-methoxyphenyl)propan-2-OL: A positional isomer with the methoxy group at the 4-position.
Uniqueness
(1S,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral centers allow for selective interactions with biological targets, making it valuable in asymmetric synthesis and drug development.
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-(3-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NO2/c1-7(12)10(11)8-4-3-5-9(6-8)13-2/h3-7,10,12H,11H2,1-2H3/t7-,10-/m1/s1 |
InChI Key |
ATTZVVCPJSZCJA-GMSGAONNSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC(=CC=C1)OC)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)OC)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.